molecular formula C9H9FO3 B1610196 2-(4-Fluorophenyl)-2-hydroxypropionic acid CAS No. 81170-13-0

2-(4-Fluorophenyl)-2-hydroxypropionic acid

Cat. No. B1610196
CAS RN: 81170-13-0
M. Wt: 184.16 g/mol
InChI Key: ZZCVUIWOTANGSM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-hydroxypropionic acid, also known as 4F-2-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylalanine, an essential amino acid required for protein synthesis in the human body. 4F-2-OH has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Biocatalytic Synthesis and Environmental Benefits

Researchers have explored the biocatalytic synthesis of fluorinated compounds, including 2-(4-Fluorophenyl)-2-hydroxypropionic acid derivatives, for their potential applications in medicine, agriculture, and material science. The introduction of fluorine atoms can enhance the performance of organic compounds, offering new functions. For instance, the biocatalytic procedure for synthesizing 2-fluoro-3-hydroxypropionic acid, a related compound, demonstrates considerable environmental and safety advantages over traditional chemical methods, suggesting a potential pathway for synthesizing 2-(4-Fluorophenyl)-2-hydroxypropionic acid and its derivatives (Liu et al., 2022).

Application in Inflammation Inhibition

2-Aryl-2-fluoropropionic acids, such as 2-(4-Fluorophenyl)-2-hydroxypropionic acid, have been prepared and studied for their potential in inhibiting inflammation. These compounds serve as fluorinated analogues of α-arylpropionic acids, indicating their utility in the development of new anti-inflammatory agents (Schlosser et al., 1996).

Enzymatic Hydrolysis and Microbial Production

The enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates, a process relevant to the synthesis and modification of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, showcases the versatility of lipases in producing various fluorinated compounds. This method highlights the potential for enzymatic approaches to modify or synthesize fluorinated analogues of pharmaceutical and chemical interest (Bellezza et al., 2005).

Fluorinated Analogs as NSAID Mimics

The synthesis of optically active 2-aryl-2-fluoropropionic acids, including 2-(4-Fluorophenyl)-2-hydroxypropionic acid, as non-epimerizable mimics of 2-arylpropionic acids used in non-steroidal anti-inflammatory drugs (NSAIDs), exemplifies the pursuit of novel pharmaceutical agents with potentially improved properties due to fluorination. This research underlines the ongoing interest in fluorinated compounds for their enhanced bioactivity and stability (Fujisawa et al., 2005).

properties

IUPAC Name

2-(4-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCVUIWOTANGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439557
Record name 2-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-hydroxypropionic acid

CAS RN

81170-13-0
Record name 2-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-2-hydroxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A Grignard reagent was prepared from a solution of 1-bromo-4-fluorobenzene (50 g.) in diethyl ether (100 ml.) and a stirred suspension of magnesium (6.8 g.) in diethyl ether (20 ml.), and was heated under reflux for 1 hour and then cooled to 0° C. A solution of pyruvic acid (10.8 g.) in diethyl ether (50 ml.) was added dropwise and the mixture was stirred at laboratory temperature for 17 hours, cooled to 0° C., acidified with dilute aqueous hydrochloric acid and extracted three times with diethyl ether. The combined ethereal extracts were washed with water and extracted with saturated aqueous sodium bicarbonate solution, and the bicarbonate extract was acidified with concentrated aqueous hydrochloric acid and then extracted three times with ethyl acetate. The combined ethyl acetate extracts were washed with water and then with saturated aqueous sodium chloride solution, dried over magnesium sulphate and evaporated to dryness under reduced pressure. There was thus obtained as residue 2-p-fluorophenyl-2-hydroxypropionic acid which was used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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